N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine
Description
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a complex organic compound that belongs to the class of benzofuran derivatives.
Properties
IUPAC Name |
(NE)-N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(12-13)9-5-14-10-3-2-7(11)4-8(9)10/h2-4,9,13H,5H2,1H3/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGXZXVZKQJRJ-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine involves several stepsThe reaction conditions typically involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid . Industrial production methods may involve more efficient and scalable processes, including the use of catalytic systems and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine can be compared with other benzofuran derivatives such as:
Benzofuran: The parent compound, which lacks the bromine and hydroxylamine groups.
5-bromo-2,3-dihydrobenzofuran: A similar compound with only the bromine substitution.
N-ethylidenehydroxylamine: A compound with the hydroxylamine group but without the benzofuran structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrNO2. The compound features a hydroxylamine functional group linked to an ethylidene bridge and a brominated benzofuran moiety. This unique structure contributes to its reactivity and biological properties, particularly in inhibiting specific kinases involved in cell signaling pathways .
Inhibition of Kinases
One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of Src kinase. Src kinase is crucial for various cellular processes, including proliferation and apoptosis. By inhibiting this kinase, the compound can modulate cell growth and survival pathways .
Gene Expression Modulation
The compound has also been shown to influence gene expression related to oxidative stress responses. It enhances cellular resilience against oxidative damage, which is vital for protecting cells from various stressors that can lead to disease progression .
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, possess significant antitumor properties. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, some benzofuran derivatives have shown IC50 values as low as 11 μM against ovarian cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 |
| Compound 33 | A2780 (Ovarian) | 11 |
| Compound 35 | HCT15 (Colon) | 2.37 |
Antioxidant Activity
The antioxidant properties of this compound contribute to its biological activity. By modulating oxidative stress pathways, the compound may help in preventing cellular damage caused by free radicals .
Case Studies
Several studies have investigated the biological activities of benzofuran derivatives:
- Anticancer Efficacy : A study evaluated the anticancer activity of several benzofuran derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibitory effects across multiple cancer types .
- Oxidative Stress Response : Another investigation focused on the compound's ability to enhance gene expression related to oxidative stress. The findings suggested that this compound could potentially be developed into a therapeutic agent for diseases characterized by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
